![molecular formula C26H24N2O6S B2676835 2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 902584-75-2](/img/structure/B2676835.png)
2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H24N2O6S and its molecular weight is 492.55. The purity is usually 95%.
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Scientific Research Applications
Structural and Chemical Properties
- Spatial Orientations and Anion Coordination: Derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibit tweezer-like geometry, contributing to channel-like structures through weak interactions. This suggests potential applications in molecular self-assembly and nanotechnology (Kalita & Baruah, 2010).
- Co-Crystal Formation: Derivatives form co-crystals with aromatic diols, indicating use in crystal engineering and pharmaceutical formulation (Karmakar et al., 2009).
Reactivity and Synthesis
- Gel Formation and Crystalline Solids: Specific derivatives form gels or crystalline solids when treated with mineral acids, showing potential in material science for gelation processes (Karmakar et al., 2007).
- Synthetic Applications: Derivatives like ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate indicate diverse synthetic routes in organic chemistry (Mizuno et al., 2006).
Biomedical Research
- Antimalarial and Antiviral Properties: Certain sulfonamide derivatives exhibit antimalarial activity and show promise in antiviral research, particularly against COVID-19 (Fahim & Ismael, 2021).
- Antitubercular Activity: Quinolin-4-yloxy)acetamides, a related class, are potent against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, suggesting applications in tuberculosis treatment (Pissinate et al., 2016).
Drug Development and Medicinal Chemistry
- Aldose Reductase Inhibitors: Quinoxalin-2(1H)-one based designs have been used to create aldose reductase inhibitors with antioxidant activity, relevant in diabetic complication treatments (Qin et al., 2015).
Miscellaneous Applications
- Antimicrobial Agents: Some N-aryl acetamide derivatives exhibit significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobials (Debnath & Ganguly, 2015).
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-3-34-20-13-14-23-22(15-20)26(30)24(35(31,32)21-7-5-4-6-8-21)16-28(23)17-25(29)27-18-9-11-19(33-2)12-10-18/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRNARHGACUCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide |
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